molecular formula C17H21N5O B2816565 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide CAS No. 1477483-13-8

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B2816565
CAS No.: 1477483-13-8
M. Wt: 311.389
InChI Key: SZJASHOKTAQWGE-WOJGMQOQSA-N
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Description

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a chemical compound with the molecular formula C17H21N5O and a molecular weight of 311.39 g/mol . This compound is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, a methylene bridge, and a tetrahydroindazole core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and other nucleophilic species.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the original compound .

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in specific substituents, which can influence their chemical properties and biological activities

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-22(2)13-9-7-12(8-10-13)11-18-21-17(23)16-14-5-3-4-6-15(14)19-20-16/h7-11H,3-6H2,1-2H3,(H,19,20)(H,21,23)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJASHOKTAQWGE-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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